3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with phenyl, phenylethyl, and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the phenyl and phenylethyl groups: This step often involves nucleophilic substitution reactions where the pyrazolo[1,5-a]pyrimidine core is reacted with phenyl and phenylethyl halides in the presence of a base such as potassium carbonate.
Addition of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenylethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits inhibitory activity against NF-κB-inducing kinase (NIK).
PHTPP: A selective estrogen receptor β (ERβ) antagonist.
Uniqueness
3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl, phenylethyl, and propyl groups on the pyrazolo[1,5-a]pyrimidine core differentiates it from other similar compounds and contributes to its potential as a versatile bioactive molecule.
Properties
CAS No. |
890626-66-1 |
---|---|
Molecular Formula |
C23H24N4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H24N4/c1-2-9-20-16-22(24-15-14-18-10-5-3-6-11-18)27-23(26-20)21(17-25-27)19-12-7-4-8-13-19/h3-8,10-13,16-17,24H,2,9,14-15H2,1H3 |
InChI Key |
ZXQQTXAIDGMBST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.